Methyl 4,7-dioxononanoate
Description
Methyl 4,7-dioxononanoate is a methyl ester derivative characterized by two ketone groups at positions 4 and 7 of a nine-carbon chain. The compound’s ester and ketone functionalities suggest applications in organic synthesis, pharmaceutical intermediates, and materials science. Key structural features include a linear carbon backbone with polar ketone groups, which may influence solubility, reactivity, and intermolecular interactions .
Properties
CAS No. |
66085-98-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4,7-dioxononanoate |
InChI |
InChI=1S/C10H16O4/c1-3-8(11)4-5-9(12)6-7-10(13)14-2/h3-7H2,1-2H3 |
InChI Key |
AUBSEKVYXPFQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,7-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using suitable oxidizing agents. Another method includes the esterification of 4,7-dioxononanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,7-dioxononanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in diols.
Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids or higher oxidized states.
Reduction: Diols or alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 4,7-dioxononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 4,7-dioxononanoate involves its interaction with various molecular targets The oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes
Comparison with Similar Compounds
Structural Comparison
Methyl 4,7-dioxononanoate belongs to a class of polyketone esters. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Polarity: The additional methoxyphenyl group in Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate increases hydrophobicity, whereas this compound’s linear ketones may improve aqueous solubility.
Physicochemical Properties
Comparative data for selected properties:
| Property | This compound | Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate | 8-O-Acetylshanzhiside Methyl Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~200 (estimated) | 292.33 | 508.49 |
| Purity | N/A | ≥95%–98% (commercial) | Not specified |
| Solubility | Likely polar organic solvents | Ethanol, DMSO (high) | Water (limited), DMF |
| Synthetic Yield | N/A | 43%–49% (optimized routes) | Not reported |
Sources: Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate demonstrates higher molecular weight due to aromatic substitution, while 8-O-acetylshanzhiside’s glycosidic structure contributes to its larger size and reduced solubility in nonpolar solvents .
Binding and Reactivity
- Binding Free Energies: this compound (Compound 4) exhibits distinct binding free energy profiles compared to analogs like Compound 7 (likely a positional isomer) and Compound 10 (unspecified). Polar contributions to binding (e.g., hydrogen bonding) are lower in Methyl 4,7-dioxonanoate than in Compound 10, as shown in Figure 8 of .
- Nonpolar Interactions: Methyl 4,7-dioxonanoate’s aliphatic chain favors van der Waals interactions, whereas Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate’s aryl group enhances hydrophobic binding .
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